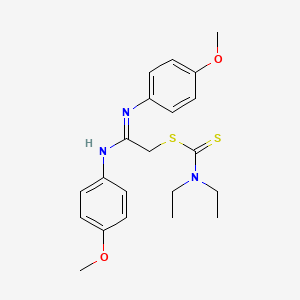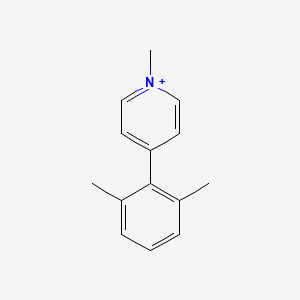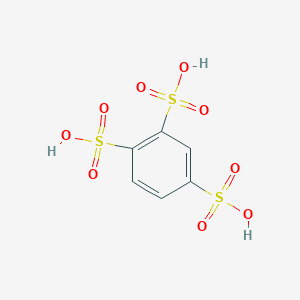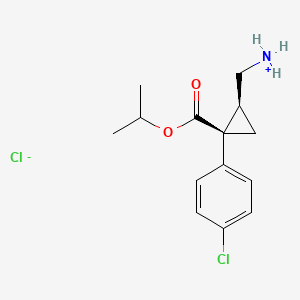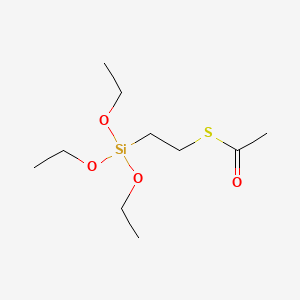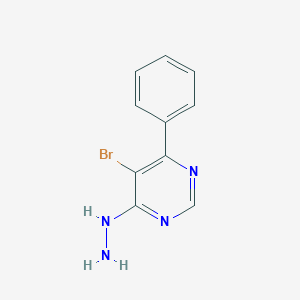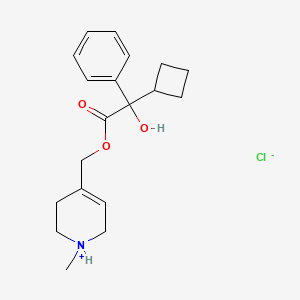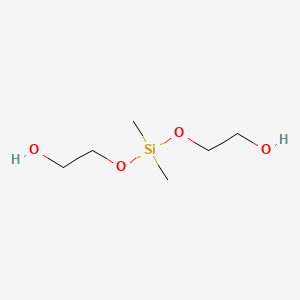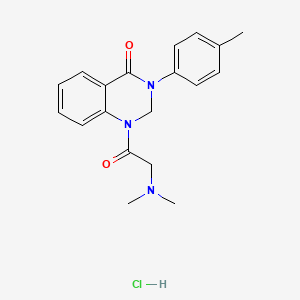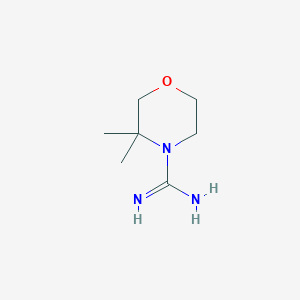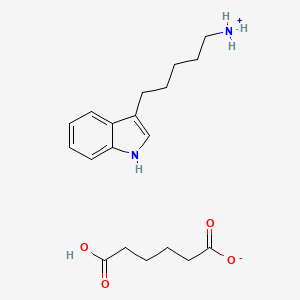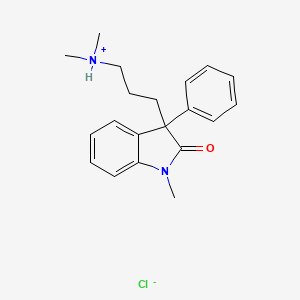
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including their role as kinase inhibitors. This particular compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride typically involves the reaction of indolinone derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-indolinone with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving protein kinases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5,6,7-Tetrahydroindol-2-ylmethylidene)-2-indolinone: Another indolinone derivative with kinase inhibitory activity.
3-(4’-dimethylaminobenzylidenyl)-2-indolinone: Known for its role in treating diseases related to abnormal kinase activity.
Uniqueness
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
10565-90-9 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
dimethyl-[3-(1-methyl-2-oxo-3-phenylindol-3-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21(2)15-9-14-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(3)19(20)23;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
Clé InChI |
UOASDROHTULFOT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C1=O)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


